4-(Azetidin-3-yl)morpholin-3-one
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Overview
Description
4-(Azetidin-3-yl)morpholin-3-one is a chemical compound that has garnered interest in various fields of research and industry It is known for its unique structure, which includes both an azetidine ring and a morpholinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)morpholin-3-one typically involves the formation of the azetidine ring followed by the introduction of the morpholinone moiety. One common method involves the use of azetidin-3-one as a starting material, which undergoes a series of reactions to form the desired compound. The reaction conditions often include the use of catalysts and specific reagents to facilitate the formation of the azetidine ring and its subsequent functionalization .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize eco-friendly and cost-effective approaches, making them suitable for large-scale production. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)morpholin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents are introduced to the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a variety of substituted azetidine compounds .
Scientific Research Applications
4-(Azetidin-3-yl)morpholin-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to engage in unique interactions with enzymes and receptors, potentially inhibiting or modulating their activity. This makes the compound a promising candidate for drug development, particularly in targeting diseases where these pathways are implicated .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with similar ring strain but different reactivity.
Morpholine: A six-membered ring containing both nitrogen and oxygen, used in various industrial applications.
Azetidin-2-one: Another azetidine derivative with different functional groups and reactivity.
Uniqueness
4-(Azetidin-3-yl)morpholin-3-one stands out due to its combination of the azetidine and morpholinone rings, providing a unique set of chemical properties.
Properties
IUPAC Name |
4-(azetidin-3-yl)morpholin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-5-11-2-1-9(7)6-3-8-4-6/h6,8H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUYAXOQFUDABO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60702270 |
Source
|
Record name | 4-(Azetidin-3-yl)morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60702270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178311-58-5 |
Source
|
Record name | 4-(3-Azetidinyl)-3-morpholinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178311-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Azetidin-3-yl)morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60702270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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